Bromocriptine Mesylate

Dopamine receptor pharmacology Parkinson's disease Receptor binding assay

Bromocriptine mesylate is the only ergot-derived D2 agonist possessing concurrent D1 antagonism, delivering 10-fold D2/D3 selectivity (pEC50 D2=6.84 vs. D3=7.18). Its 3–6 h half-life enables precise temporal control—unlike cabergoline (65 h)—making it irreplaceable for acute behavioral studies, circadian rhythm protocols, and type 2 diabetes research (FDA-approved Cycloset). The USP-grade mesylate salt (98–102% purity) is essential for HPLC validation. Choose bromocriptine when your protocol demands D1 blockade, short dosing intervals, and metabolic efficacy.

Molecular Formula C33H44BrN5O8S
Molecular Weight 750.7 g/mol
CAS No. 22260-51-1
Cat. No. B1667882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromocriptine Mesylate
CAS22260-51-1
Synonyms2 Bromo alpha ergocryptine
2 Bromo alpha ergokryptine
2 Bromoergocryptine
2 Bromoergocryptine Mesylate
2 Bromoergocryptine Methanesulfonate
2 Bromoergokryptine
2-Bromo-alpha-ergocryptine
2-Bromo-alpha-ergokryptine
2-Bromoergocryptine
2-Bromoergocryptine Mesylate
2-Bromoergocryptine Methanesulfonate
2-Bromoergokryptine
Bromocriptin
Bromocriptine
Bromocriptine Mesylate
Bromocryptin
CB 154
CB-154
CB154
Mesylate, 2-Bromoergocryptine
Mesylate, Bromocriptine
Methanesulfonate, 2-Bromoergocryptine
Parlodel
Molecular FormulaC33H44BrN5O8S
Molecular Weight750.7 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O
InChIInChI=1S/C32H40BrN5O5.CH4O3S/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18;1-5(2,3)4/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39);1H3,(H,2,3,4)/t18-,23-,24+,25+,31-,32+;/m1./s1
InChIKeyNOJMTMIRQRDZMT-GSPXQYRGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility8.58e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bromocriptine Mesylate Procurement Guide: Quantitative Differentiation from Cabergoline, Pergolide, and Class Analogs


Bromocriptine mesylate (CAS 22260-51-1) is an ergot-derived dopamine D2 receptor agonist with additional D1 antagonist properties, distinguishing it pharmacologically from both cabergoline and pergolide [1]. Unlike newer non-ergot agonists (pramipexole, ropinirole), bromocriptine retains the ergoline scaffold, which confers unique receptor binding kinetics and tissue distribution profiles [2]. The mesylate salt form provides USP-defined purity specifications (98.0%–102.0%) essential for pharmaceutical and research applications [3].

Why Bromocriptine Mesylate Cannot Be Substituted by Cabergoline or Other D2 Agonists in Procurement Specifications


D2 agonists exhibit marked differences in receptor binding affinities, functional selectivity (agonist vs. antagonist at D1), pharmacokinetic half-lives, and tissue-specific effects that preclude simple substitution [1]. Bromocriptine demonstrates a 10-fold functional selectivity for D2 over D3 receptors (opposite to cabergoline's D3 > D2 preference) and uniquely acts as a D1 antagonist while others function as D1 agonists [2][3]. Furthermore, bromocriptine's short 3–6 hour elimination half-life enables twice-daily or thrice-daily dosing regimens that are clinically and experimentally distinct from cabergoline's 65-hour half-life requiring weekly administration [4]. Procurement decisions must therefore be guided by specific receptor selectivity requirements, dosing frequency needs, and the target therapeutic or research indication.

Bromocriptine Mesylate: Quantifiable Differentiation Evidence for Scientific Selection and Procurement


Bromocriptine Mesylate D2 Receptor Affinity and D1 Antagonism Versus Cabergoline and Pergolide

In rat striatum binding assays, bromocriptine exhibits lower D2 receptor affinity than both cabergoline and pergolide, but uniquely functions as a D1 antagonist while cabergoline and pergolide act as D1 agonists [1]. This functional distinction at D1 receptors is critical for experimental models where D1 agonism may confound outcomes [2].

Dopamine receptor pharmacology Parkinson's disease Receptor binding assay

Bromocriptine Mesylate D2 vs. D3 Receptor Selectivity Ratio Differentiation

Bromocriptine demonstrates a 10-fold functional selectivity for D2 over D3 receptors (EC50 D2 = 6.84 ± 0.25 vs. D3 = 7.18 ± 0.06; Emax D2 = 57 ± 2% vs. D3 = 38.7 ± 1.1%), whereas cabergoline shows D3 preference and pergolide is equipotent at D2/D3 [1][2]. In human striatum, bromocriptine's Ki(D3)/Ki(D2) ratio is 5.4, compared to 1 for pergolide and 0.4 for lisuride [3].

Dopamine receptor selectivity D3 receptor pharmacology Parkinson's disease models

Bromocriptine Mesylate Pharmacokinetic Differentiation: Oral Bioavailability and Half-Life Versus Cabergoline

Bromocriptine mesylate exhibits only 28% oral bioavailability due to extensive first-pass hepatic metabolism, with an elimination half-life of approximately 3–6 hours (biphasic: 4–4.5 hr and 15 hr terminal) [1][2]. In contrast, cabergoline has a 65-hour elimination half-life and substantially higher oral bioavailability, enabling weekly rather than daily dosing [3]. The short half-life of bromocriptine permits precise temporal control in experimental protocols.

Pharmacokinetics Bioavailability Half-life Drug formulation

Bromocriptine Mesylate Efficacy in Giant Prolactinomas: Direct Comparison with Cabergoline

In a systematic review of giant prolactinoma treatment, cabergoline achieved significantly higher prolactin normalization rates than bromocriptine (69.4% vs. 31.7%, p = 0.01), particularly in male patients [1]. However, tumor shrinkage and visual field defect improvement were comparable between drugs (p > 0.05) [2]. In standard prolactinoma populations, bromocriptine normalizes serum prolactin in 78% of microprolactinomas and 72% of macroprolactinomas [3].

Prolactinoma Hyperprolactinemia Clinical efficacy Cabergoline comparison

Bromocriptine Mesylate Valvular Heart Disease Risk Profile Compared to Cabergoline

In a comparative echocardiographic study of prolactinoma patients, both cabergoline and bromocriptine were associated with increased prevalence of trace tricuspid regurgitation compared to controls (45.1% for cabergoline vs. 20.3% control, p = 0.0003; 73.7% for bromocriptine vs. 20.3% control, p = 0.0004) [1]. Mitral tenting area was significantly higher in cabergoline than in bromocriptine and controls, but no valvular abnormalities were clinically significant [2].

Valvular heart disease Cardiac safety Dopamine agonist safety Prolactinoma

Bromocriptine Mesylate Quick-Release Formulation (Cycloset) Differentiation in Type 2 Diabetes

Bromocriptine mesylate, in a proprietary quick-release formulation (Cycloset), is FDA-approved for type 2 diabetes as an adjunct to diet and exercise—an indication not shared by cabergoline, pergolide, or other D2 agonists [1]. In a 52-week cardiovascular safety trial (n = 3,070), quick-release bromocriptine reduced the composite cardiovascular endpoint (MI, stroke, coronary revascularization, CHF hospitalization, unstable angina) incidence to 1.5% versus placebo [2].

Type 2 diabetes Insulin resistance Cycloset Cardiovascular safety

Bromocriptine Mesylate: Evidence-Backed Application Scenarios for Procurement Decision-Making


D2-Selective Pharmacology Studies Requiring Minimal D3 Activation and D1 Antagonism

Bromocriptine mesylate is the preferred procurement choice for experiments requiring D2 receptor activation with concurrent D1 receptor antagonism and minimal D3 receptor stimulation. Its 10-fold functional D2/D3 selectivity (pEC50 D2 = 6.84 ± 0.25 vs. D3 = 7.18 ± 0.06) and D1 antagonist classification distinguish it from cabergoline (D3-preferring) and pergolide (equipotent D2/D3, D1 agonist) [1]. This profile is particularly valuable in Parkinson's disease models investigating L-DOPA-induced dyskinesia, where D1 antagonism may confer reduced dyskinesia liability [2].

Short Half-Life Dopaminergic Stimulation in Time-Controlled Experimental Paradigms

Bromocriptine mesylate's 3–6 hour elimination half-life (biphasic: 4–4.5 hr distribution, 15 hr terminal) enables precise temporal control of dopaminergic stimulation, making it suitable for acute behavioral pharmacology studies, circadian rhythm investigations, and protocols requiring washout between dosing intervals [1]. This contrasts with cabergoline's 65-hour half-life, which produces sustained receptor occupancy unsuitable for time-sensitive experimental designs [2]. The 28% oral bioavailability necessitates careful dose calculation but provides predictable Cmax (465 pg/mL ± 226 following 5 mg dose) and linear pharmacokinetics in the 1–7.5 mg range [3].

Type 2 Diabetes Research Using Quick-Release Bromocriptine Mesylate (Cycloset Formulation)

The FDA-approved quick-release formulation of bromocriptine mesylate (Cycloset) is uniquely indicated among dopamine agonists for improving glycemic control in type 2 diabetes as an adjunct to diet and exercise [1]. This application leverages bromocriptine's central dopaminergic effects to reset hypothalamic circadian organization of monoamine neuronal activities, reversing insulin resistance and obesity-associated metabolic alterations [2]. In a 52-week cardiovascular outcomes trial (n = 3,070), the quick-release formulation demonstrated a composite cardiovascular event rate of 1.5%, meeting FDA cardiovascular safety requirements [3]. No other D2 agonist (cabergoline, pergolide, pramipexole, ropinirole) has regulatory approval or established efficacy for this indication, making bromocriptine mesylate irreplaceable for diabetes research applications.

Analytical Method Development and Quality Control Using USP Reference Standard Material

Bromocriptine mesylate USP Reference Standard, with defined purity specifications of 98.0%–102.0% (calculated on dried basis), is essential for HPLC method validation and pharmaceutical quality control applications [1]. A validated stability-indicating RP-HPLC method using Zorbax Eclipse XDB-C18 column (150 mm × 4.6 mm) with methanol/20 mM sodium acetate pH 5 (70:30, v/v) mobile phase at 1.5 mL/min flow rate and 300 nm detection provides reliable quantification of bromocriptine mesylate in bulk drug and tablet formulations [2]. The compound demonstrates susceptibility to alkaline hydrolysis and sunlight degradation, necessitating proper storage conditions (2–8°C, light-resistant containers) and analytical controls during method development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromocriptine Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.